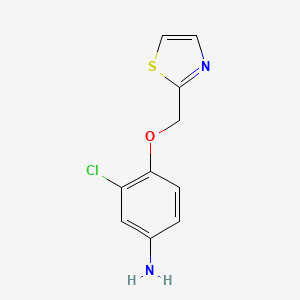

3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEQRKWRPXQPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694805 | |

| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851545-79-4 | |

| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline: Properties and Synthetic Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a substituted aniline derivative incorporating both a halogen and a thiazole moiety. Such structures are of significant interest in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of complex therapeutic agents. The electronic properties conferred by the chloro-, ether-, and thiazole substituents create a unique chemical environment, particularly influencing the basicity and reactivity of the aniline nitrogen. This guide provides a detailed examination of the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development. While sometimes associated with the synthesis of kinase inhibitors like Dasatinib due to structural similarities with its precursors, its primary value lies as a distinct building block for novel molecular discovery.

Part 1: Core Physicochemical Properties

A comprehensive understanding of a compound's basic properties is the foundation of its application in synthesis and drug design. The key physicochemical data for this compound are summarized below.

Identifier and Formulaic Data

| Property | Value | Source |

| CAS Number | 851545-79-4 | [1] |

| Molecular Formula | C₁₀H₉ClN₂OS | [1] |

| Molecular Weight | 240.71 g/mol | [1] |

Physical and Chemical Properties

| Property | Value | Notes | Source |

| Appearance | White to off-white solid | The analogous compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is described as a white to pale yellow solid.[2] | [1] |

| Solubility | Soluble in organic solvents like ethanol. | Based on its synthesis protocol which utilizes ethanol as a solvent. | [1] |

| Storage | Store in a dark, inert atmosphere at room temperature. | Recommended for analogous substituted anilines to prevent degradation. | [2] |

Part 2: Synthesis and Purification

The most direct and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. This transformation is a standard and high-yielding reaction in organic chemistry.

Synthetic Workflow Diagram

The overall process can be visualized as a two-step sequence starting from commercially available materials, with the key transformation being the nitro group reduction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of the nitro-intermediate to the target aniline. The causality for this choice of methodology lies in its high efficiency and the relative ease of purification.

Materials:

-

2-((2-chloro-4-nitrophenoxy)methyl)thiazole (precursor)

-

Zinc powder

-

Ethanol

-

Pressurized hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, charge 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.

-

Add 0.65 g of zinc powder as a catalyst promoter/co-reductant.

-

Add 25 ml of ethanol as the reaction solvent.

-

Seal the vessel and introduce hydrogen gas to the required pressure.

-

Heat and stir the reaction mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture and carefully vent the excess hydrogen.

-

Remove the zinc powder by filtration.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting solid is the target compound, this compound, which can be further purified if necessary by recrystallization. This method typically yields a white solid with a high yield (approx. 96%).[1]

Part 3: Chemical Reactivity & Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter, governing its reactivity in nucleophilic substitution and amide coupling reactions. This basicity is significantly modulated by the electronic effects of the aromatic ring substituents.

Influence of Substituents on Basicity

-

Aniline (Reference): The baseline pKa of the conjugate acid of aniline is approximately 4.6.

-

Chloro Group (-I, +M effect): The chlorine atom at the meta-position (relative to the amine) exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the anilinium cation by pulling electron density away. This effect significantly reduces the basicity of the nitrogen lone pair, lowering the pKa.

-

Thiazolylmethoxy Group (-I effect): The ether oxygen is typically electron-donating through resonance (+M). However, it is para to the amine and attached to a thiazole ring, which is an electron-deficient heterocycle. The entire thiazolylmethoxy group likely exerts a net electron-withdrawing inductive effect, further decreasing the electron density on the aniline ring and reducing the basicity of the amino group.

Due to the combined electron-withdrawing nature of both the chloro- and the thiazolylmethoxy groups, the pKa of this compound is expected to be significantly lower than that of unsubstituted aniline. While no experimental pKa value has been published for this specific molecule, a predicted pKa for the structurally similar 3-chloro-4-(pyridin-2-ylmethoxy)aniline is 3.88 ± 0.10.[2] This suggests the target compound will have a pKa in a similar, weakly basic range.

Protonation Equilibrium

Caption: Protonation equilibrium of the aniline moiety.

Part 4: Application Context in Drug Synthesis

While often cited as a Dasatinib intermediate, a detailed review of established synthetic routes reveals that the core of Dasatinib is typically formed from 2-chloro-6-methylaniline .[3][4] The key intermediate that undergoes coupling with the piperazine side chain is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[5][6][7]

Therefore, this compound is not a direct precursor in the most widely documented Dasatinib syntheses. However, its structural motifs—a substituted aniline linked to a heterocyclic system—are highly relevant in the broader context of kinase inhibitor development. It serves as a valuable building block for generating novel compounds where the specific substitution pattern is desired for exploring structure-activity relationships (SAR). For example, the related compound 3-Chloro-4-(2-pyridylmethoxy)aniline has been used to prepare irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase.[8]

Part 5: Analytical Characterization

Ensuring the identity and purity of a synthetic intermediate is paramount. Standard analytical techniques for a compound like this compound include NMR spectroscopy and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for the target molecule is not publicly available, the ¹H NMR spectrum of the analogous 3-chloro-4-(pyridin-2-ylmethoxy)aniline in CDCl₃ provides a strong reference for expected chemical shifts.[8]

-

Aromatic Protons (Aniline Ring): Expected to appear in the range of δ 6.7-7.0 ppm. The chloro- and amino- substituents will create distinct splitting patterns.

-

Methylene Protons (-O-CH₂-): A characteristic singlet would be expected around δ 5.2 ppm.

-

Thiazole Protons: Signals corresponding to the thiazole ring protons would appear further downfield.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm, which may exchange with D₂O.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method is essential for assessing purity and monitoring reaction progress. A validated method for a similar compound, p-chloroaniline, provides a strong starting point for method development.[9]

Exemplary HPLC Protocol:

-

Column: C18 column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 30:70 (v/v) ratio of acetonitrile to buffer.[9]

-

Flow Rate: 1.0 - 2.0 mL/min.[9]

-

Detection: UV detection at a wavelength where the chromophores (aniline and thiazole rings) have significant absorbance (e.g., 239 nm).[9]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[9]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol, filter through a 0.45 µm filter, and inject.[10]

This self-validating system requires running a reference standard of the compound to determine its retention time and to quantify its purity against any observed impurities.

Part 6: Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on its structural similarity to other chloroanilines, appropriate precautions must be taken.

-

Hazard Class: Assumed to be harmful if swallowed or in contact with skin, and an eye irritant.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

-

Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2015, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis process of dasatinib and intermediate thereof. (2013, January 31). Justia Patents. Retrieved January 20, 2026, from [Link]

- Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 8. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS 851545-79-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-chloro-4-(thiazol-2-ylmethoxy)aniline, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that has garnered significant interest as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural combination of a chlorinated aniline core, an ether linkage, and a thiazole moiety makes it a versatile scaffold for the development of targeted therapeutics, particularly in the realm of oncology.

The strategic importance of this molecule lies in its utility for constructing kinase inhibitors. The aniline nitrogen provides a key interaction point for binding to the hinge region of kinase domains, a common strategy in designing potent and selective inhibitors. The thiazole ring can engage in various non-covalent interactions within the ATP-binding pocket, contributing to the overall affinity and specificity of the final drug candidate. The chloro-substituent on the aniline ring can modulate the pKa of the amine, influencing its binding characteristics and overall pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 851545-79-4 | [1] |

| Molecular Formula | C₁₀H₉ClN₂OS | [1] |

| Molecular Weight | 240.71 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from analogous compounds[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | Inferred from synthesis protocols[1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A patented method highlights a reliable synthetic route.[1]

Synthetic Pathway

The synthesis typically proceeds via a two-step process starting from 2-chloro-4-nitrophenol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from CN111499622)[1]

Step 1: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

-

To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) to deprotonate the phenol.

-

Add 2-(chloromethyl)thiazole to the reaction mixture.

-

Heat the mixture to allow for the nucleophilic substitution to occur, forming the ether linkage.

-

After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.

Step 2: Synthesis of this compound

-

Dissolve 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole in 25 ml of ethanol.[1]

-

Add 0.65 g of zinc powder to the solution.[1]

-

Introduce hydrogen gas and react under pressure for 4 hours.[1]

-

Upon completion of the reaction, filter to remove the zinc powder.[1]

-

Distill off the solvent under reduced pressure to obtain 26.6 g of this compound as a white solid (96% yield).[1]

Causality of Experimental Choices:

-

Choice of Base in Step 1: Potassium carbonate is a mild and cost-effective base suitable for the etherification of phenols.

-

Choice of Reducing Agent in Step 2: The use of zinc powder and hydrogen under pressure is an effective method for the reduction of an aromatic nitro group to an amine without affecting other functional groups in the molecule.[1] This method is often preferred in industrial settings for its efficiency and scalability.

Applications in Drug Discovery and Development

The primary application of this compound is as a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). The structural analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is a known precursor for the synthesis of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, which are potent antitumor agents.[2][3] It is highly probable that this compound serves a similar role in the development of novel TKIs targeting various kinases implicated in cancer progression.

Caption: Proposed mechanism of action for kinase inhibitors derived from the topic compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings, a singlet for the methylene protons of the methoxy bridge, and a broad singlet for the amine protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. For a similar compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the methylene protons appear as a singlet at approximately 5.18 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

Mass Spectrometry (MS)

The mass spectrum, particularly under electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241.0. The isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with a corresponding [M+H+2]⁺ peak at m/z 243.0.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid) run in a gradient or isocratic mode. Detection would be by UV absorbance, likely around 254 nm.

| Analytical Technique | Expected Data |

| ¹H NMR (predicted) | Aromatic protons (δ 6.5-8.0 ppm), Methylene protons (-CH₂-) (δ ~5.2 ppm, singlet), Amine protons (-NH₂) (broad singlet) |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 241.0, [M+H+2]⁺ at m/z 243.0 (approx. 3:1 ratio) |

| HPLC (RP-C18) | Single major peak with retention time dependent on specific method conditions. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from data on structurally related chloroanilines.[5][6][7]

Hazard Identification

-

Acute Toxicity: Chloroaniline derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled.[6][7]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.

-

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a valuable and strategically important building block for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapy. Its synthesis is well-documented, and its physicochemical properties make it amenable to a variety of chemical transformations. While further public data on its specific biological activity and detailed analytical characteristics would be beneficial, the available information, combined with knowledge of analogous structures, provides a strong foundation for its application in drug discovery and development. Adherence to appropriate safety protocols is essential when handling this compound.

References

-

This compound | CAS#:851545-79-4 | Chemsrc. (n.d.). Retrieved January 20, 2026, from [Link]

-

Safety Data Sheet: 3-Chloroaniline. (2025, March 10). Carl ROTH. Retrieved January 20, 2026, from [Link]

-

Safety Data Sheet: 3-Chloroaniline. (2025, March 31). Carl ROTH. Retrieved January 20, 2026, from [Link]

Sources

3-Chloro-4-(thiazol-2-ylmethoxy)aniline molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS: 851545-79-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's fundamental physicochemical properties, a validated synthesis protocol with mechanistic insights, and critical safety and handling procedures. The guide emphasizes the compound's structural significance and its role as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitor development.

Introduction and Strategic Importance in Drug Discovery

This compound is a substituted aromatic amine featuring a unique combination of three critical pharmacophores: a chloroaniline core, a flexible ether linkage, and a thiazole heterocycle. This molecular architecture makes it a highly valuable intermediate in the field of drug discovery. While not a therapeutic agent itself, its structure serves as a foundational scaffold for creating more complex molecules with specific biological activities.

The true value of this compound lies in its utility as a precursor. For instance, analogous structures like 3-chloro-4-(pyridin-2-ylmethoxy)aniline are pivotal in the synthesis of potent and irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, which are explored as antitumor agents.[1][2] The thiazole moiety, in particular, is a well-established bioisostere for phenyl and other aromatic rings, often introduced to modulate potency, selectivity, and pharmacokinetic properties of a lead compound. The strategic placement of the chloro and amino groups on the aniline ring provides reactive handles for further chemical elaboration, allowing for the systematic exploration of a target's binding pocket.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and formulation studies.

| Property | Value | Source |

| CAS Number | 851545-79-4 | [3] |

| Molecular Formula | C₁₀H₉ClN₂OS | [3] |

| Molecular Weight | 240.71 g/mol | [3] |

| Appearance | White to pale yellow solid | Inferred from analogous compounds[1] |

| Canonical SMILES | C1=CC(=C(C=C1N)Cl)OCC2=CN=CS2 | |

| InChI Key | SGRUPFMMRTPXSP-UHFFFAOYSA-N |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step process. This methodology involves an initial ether synthesis to couple the core phenolic structure with the thiazole moiety, followed by a selective reduction of a nitro group to the desired aniline.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis, from commercially available precursors to the final product.

Caption: Two-step synthesis of this compound.

Experimental Methodology

Step 1: Synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (Intermediate)

This step involves a classic Williamson ether synthesis. The phenoxide, generated in situ from 3-chloro-4-nitrophenol using a mild base, acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)thiazole to form the ether linkage.

-

To a stirred solution of 3-chloro-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

-

Add 2-(chloromethyl)thiazole (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

The critical step is the selective reduction of the aromatic nitro group to an amine without cleaving the ether bond or affecting the thiazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation. The following protocol is based on a reported procedure.[3]

-

In a pressure-rated reaction vessel, charge the intermediate, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (30.7 g).[3]

-

Add ethanol (25 ml) as the solvent and zinc powder (0.65 g) as a catalyst or co-reductant.[3]

-

Seal the vessel and introduce hydrogen gas to the desired pressure.

-

Maintain the reaction under hydrogen pressure with vigorous stirring for 4 hours.[3]

-

Expert Insight: The use of zinc powder can facilitate the reduction, and pressurized hydrogen ensures a high reaction rate and conversion. The choice of ethanol as a solvent is ideal due to its ability to dissolve the starting material and its inertness under these reductive conditions.

-

After the reaction is complete (as confirmed by TLC or LC-MS), carefully vent the hydrogen gas.

-

Remove the zinc powder by filtration through a pad of Celite.[3]

-

Distill off the solvent from the filtrate under reduced pressure.[3]

-

The resulting solid is the target compound, this compound. A reported yield for this step is 96% (26.6 g).[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chloroanilines and aromatic amines must be used to inform handling procedures.[4][5] This class of compounds should be treated as potentially hazardous.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin and Eye Contact: May cause skin irritation and serious eye damage.[4]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]

-

Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

Recommended Personal Protective Equipment (PPE)

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.[4]

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If dust is generated, a P95 or N95 respirator is recommended.

First Aid and Emergency Procedures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]

Storage Conditions

-

Store locked up in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and sources of ignition.

Conclusion

This compound is a compound of significant strategic value for medicinal chemists and drug developers. Its well-defined physicochemical properties and reliable, high-yielding synthesis make it an accessible and versatile building block. By understanding its synthesis, handling requirements, and chemical nature, researchers can effectively leverage this intermediate to construct novel molecular entities with therapeutic potential, continuing the drive for innovation in pharmaceutical sciences.

References

- This compound synthesis. ChemicalBook.

- SAFETY DATA SHEET for 3-Chloro-2-methyl aniline. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 3-(1H-1,2,4-Triazol-1-yl)aniline. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 4-aminoazobenzene. Sigma-Aldrich.

- 3-Chloro-4-methoxyaniline 97. Sigma-Aldrich.

- This compound | CAS#:851545-79-4. Chemsrc.

- 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki. Guidechem.

- Safety D

- CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

Sources

An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, a key intermediate in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to support the effective utilization of this compound in complex synthetic workflows.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS Number 851545-79-4, is a substituted aniline derivative featuring a thiazole moiety.[1] This unique structural combination imparts specific electronic and conformational properties that are advantageous in the design of targeted kinase inhibitors.

A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models and data from analogous structures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂OS | [1] |

| Molecular Weight | 240.71 g/mol | [1] |

| CAS Number | 851545-79-4 | [1] |

| Appearance | White solid | [1] |

| Density (Predicted) | 1.407 g/cm³ | [2] |

Synthesis and Purification: A High-Yield Protocol

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. This transformation is a critical step in the overall synthetic pathway towards various drug candidates.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process, starting from commercially available materials. The key transformation is the reduction of the nitro group to an amine, which is a well-established and high-yielding reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol details a robust and scalable method for the synthesis of this compound.

Materials:

-

2-((2-chloro-4-nitrophenoxy)methyl)thiazole

-

Zinc powder (fine grade)

-

Ethanol (anhydrous)

-

Hydrogen gas supply

-

Pressure reactor

Procedure:

-

In a pressure reactor, combine 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole with 0.65 g of zinc powder and 25 ml of ethanol.[1]

-

Seal the reactor and introduce hydrogen gas to the desired pressure.

-

The reaction mixture is then stirred under pressure for 4 hours.[1]

-

Upon completion, carefully vent the reactor and filter the mixture to remove the zinc powder.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The resulting white solid, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (typically >96%).[1]

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by obtaining spectroscopic data (NMR, MS) that matches the expected profile of the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is a critical tool for confirming the structure of the synthesized compound. Based on the structure of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the following proton signals are anticipated for this compound in CDCl₃:

-

A singlet for the two methylene protons (-O-CH₂-) around 5.2 ppm.

-

Aromatic protons on the thiazole ring appearing as doublets or multiplets between 7.0 and 8.0 ppm.

-

Aromatic protons on the aniline ring appearing as a set of doublets and a doublet of doublets between 6.5 and 7.0 ppm.

-

A broad singlet for the two amine protons (-NH₂) which may vary in chemical shift depending on concentration and solvent.

For the analogous compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, the reported ¹H NMR in CDCl₃ shows: δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[3]

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

Substituted anilines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This compound is a valuable intermediate for the synthesis of a new generation of kinase inhibitors targeting various cancer-related signaling pathways.

Role in Kinase Inhibitor Synthesis

The primary amine of this compound serves as a crucial nucleophile in coupling reactions with heterocyclic scaffolds, such as quinazolines, to form the core structure of many potent kinase inhibitors. The chloro and thiazol-2-ylmethoxy substituents play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including target selectivity, potency, and metabolic stability.

Caption: General scheme for the synthesis of kinase inhibitors.

This compound has been utilized in the preparation of disubstituted (arylamino)quinolinecarbonitriles, which have demonstrated activity as irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in breast cancer therapy.[4]

Safety, Handling, and Storage

As with any halogenated aniline derivative, this compound should be handled with appropriate safety precautions to minimize exposure.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and acids.[7]

-

Toxicity: While specific toxicity data for this compound is limited, related anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[5] May cause irritation to the skin, eyes, and respiratory system.[8]

Always consult the material safety data sheet (MSDS) from the supplier for the most current and comprehensive safety information before handling this compound.

References

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | CAS#:851545-79-4 | Chemsrc [chemsrc.com]

- 3. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. lobachemie.com [lobachemie.com]

- 6. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS: 851545-79-4), a key intermediate in pharmaceutical synthesis. Acknowledging the current absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of its solubility based on molecular structure, provides detailed, standardized protocols for empirical solubility determination, and presents a framework for interpreting the resulting data.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aniline that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chlorinated aromatic ring, an aniline functional group, and a thiazolylmethoxy side chain, dictates its physicochemical properties, with solubility being a paramount parameter.

The solubility of an API or its intermediates is a critical factor that influences:

-

Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs the reaction rate and overall efficiency.

-

Purification and Crystallization: Solubility differences are exploited in techniques like recrystallization to isolate and purify the final compound.

-

Formulation Development: For APIs, solubility in various physiological and formulation-relevant media is a primary determinant of bioavailability.[1] A drug must be in solution to be absorbed.[1]

-

Toxicological and Pharmacokinetic Profiling: The solubility profile impacts the design and outcome of preclinical and clinical studies.

Given the importance of this parameter, this guide provides the necessary theoretical and practical framework to establish a robust solubility profile for this compound.

Theoretical Solubility Profile: A Structure-Based Assessment

The solubility of this compound is governed by the interplay of its distinct structural motifs. A careful analysis of the molecule allows for a qualitative prediction of its solubility behavior in various solvent classes.[2]

-

Aniline Moiety (-NH₂): The primary amine group is capable of both donating and accepting hydrogen bonds, suggesting potential solubility in protic solvents such as alcohols (e.g., methanol, ethanol).

-

Thiazole and Ether Linkage (-O-CH₂-): The nitrogen and sulfur atoms in the thiazole ring, along with the ether oxygen, can act as hydrogen bond acceptors, further contributing to interactions with protic solvents.

-

Chlorinated Benzene Ring and Thiazole Ring: The aromatic systems and the chloro-substituent contribute to the molecule's lipophilicity and nonpolar character. This suggests solubility in a range of organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

-

Aqueous Solubility: The molecule's relatively large, nonpolar surface area and the presence of a chloro-substituent suggest that its intrinsic aqueous solubility will be low. The aniline group is basic, and its protonation at low pH could enhance aqueous solubility. Therefore, determining the pH-solubility profile is critical.

The following diagram illustrates the relationship between the molecular structure of this compound and its predicted solubility drivers.

Caption: Logical relationship between molecular structure and predicted solubility.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The equilibrium shake-flask method is the gold standard for solubility measurement due to its reliability.[3][4]

Required Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents: A range of analytical grade solvents (e.g., water, pH buffers, methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control[4]

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Standard Shake-Flask Protocol for Solubility Determination

This protocol is designed to establish the equilibrium solubility of the compound in a selected solvent.

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined preliminarily by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until sequential measurements are consistent.[4]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration.[4]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in units such as mg/mL or g/L.

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for shake-flask solubility determination.

pH-Solubility Profile

For ionizable compounds like anilines, determining solubility as a function of pH is critical.[3]

-

Procedure: Follow the shake-flask protocol using a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]

-

Data Analysis: Plot the measured solubility against the pH of the buffer. This profile is essential for predicting the compound's behavior in different segments of the gastrointestinal tract.

Predicted Solubility Data and Interpretation

While specific experimental data for this compound is not publicly available, the table below presents a set of hypothetical but realistic solubility values based on its chemical structure and the behavior of similar molecules. These values should be confirmed experimentally.

| Solvent/Medium | Type | Predicted Solubility (at 25 °C) | Rationale & Implications |

| Water (pH 7.0) | Aqueous | < 0.1 mg/mL | Low intrinsic solubility expected due to lipophilic nature. Likely a BCS Class II or IV candidate if permeability is also low. |

| 0.1 N HCl (pH ~1.2) | Aqueous | 0.5 - 2.0 mg/mL | Increased solubility due to protonation of the basic aniline group. |

| Phosphate Buffer (pH 6.8) | Aqueous | < 0.1 mg/mL | Solubility likely to be similar to neutral water as the aniline group will be largely un-ionized. |

| Methanol | Polar Protic | > 50 mg/mL | High solubility expected due to hydrogen bonding with the aniline and thiazolylmethoxy moieties. |

| Ethanol | Polar Protic | > 30 mg/mL | Good solubility anticipated, similar to methanol. |

| Dichloromethane | Apolar Aprotic | > 50 mg/mL | High solubility due to favorable interactions with the chlorinated aromatic core. |

| Acetone | Polar Aprotic | 10 - 30 mg/mL | Moderate to good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 mg/mL | Excellent solubility anticipated, common for stock solution preparation. |

Conclusion and Future Work

This technical guide establishes a foundational understanding of the solubility profile of this compound. While a definitive, quantitative dataset is not yet available in the public domain, the structural analysis and provided experimental protocols empower researchers to generate this critical information. The empirical determination of its solubility in a range of organic solvents and across the physiological pH spectrum is a crucial next step for any research or development program involving this compound. The resulting data will be instrumental in optimizing synthetic routes, enabling effective purification, and guiding the formulation of potentially new therapeutic agents.

References

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, a key building block in the synthesis of various pharmaceutical agents, presents a unique combination of chloro, aniline, ether, and thiazole functionalities. This guide provides a comprehensive, in-depth analysis of its anticipated spectral characteristics. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we will construct a detailed predictive spectral profile, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with confidence.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound with a molecular formula of C₁₀H₉ClN₂OS and a molecular weight of approximately 240.71 g/mol .[1] Its structure is characterized by a 1,2,4-trisubstituted benzene ring bearing a chloro group, an amino group, and a thiazol-2-ylmethoxy ether linkage. Each of these functional groups imparts distinct electronic and steric properties that are crucial for its reactivity and biological activity in larger molecular constructs.

The aniline moiety is a common feature in many bioactive molecules, while the thiazole ring is a well-known heterocyclic scaffold present in numerous approved drugs. The ether linkage provides conformational flexibility, and the chloro substituent can influence the compound's metabolic stability and binding interactions. A thorough understanding of its spectral properties is therefore paramount for confirming its identity, assessing its purity, and predicting its behavior in subsequent chemical transformations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For this compound, both ¹H and ¹³C NMR will offer a wealth of structural information.

Experimental Protocol for NMR Data Acquisition

A standardized approach to acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25 °C.

¹H NMR Parameters:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings, the methylene protons of the ether linkage, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.70 | d | 1H | Thiazole H-4 | The proton at the 4-position of the thiazole ring is adjacent to the sulfur atom and is expected to be downfield. |

| ~ 7.30 | d | 1H | Thiazole H-5 | The proton at the 5-position of the thiazole ring will couple with the H-4 proton, resulting in a doublet. |

| ~ 6.90 | d | 1H | Aniline H-2 | This proton is ortho to the chloro group and will exhibit a small coupling to the H-6 proton. |

| ~ 6.75 | dd | 1H | Aniline H-6 | This proton is ortho to the amino group and meta to the chloro group, leading to a doublet of doublets. |

| ~ 6.60 | d | 1H | Aniline H-5 | This proton is ortho to the ether linkage and will couple with the H-6 proton. |

| ~ 5.30 | s | 2H | -O-CH₂- | The methylene protons are adjacent to an oxygen atom and the thiazole ring, causing a downfield shift. They are expected to appear as a singlet. |

| ~ 3.80 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration due to hydrogen bonding.[3] The signal is often broad. |

Causality Behind the Predicted Shifts: The electron-withdrawing nature of the chlorine atom and the ether oxygen will deshield the adjacent aromatic protons, shifting them downfield.[4][5] Conversely, the electron-donating amino group will shield the ortho and para protons, shifting them upfield. The protons on the thiazole ring are in a heteroaromatic system and will resonate at lower fields compared to the aniline protons.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | Thiazole C-2 | This carbon is bonded to two heteroatoms (N and S) and is significantly deshielded. |

| ~ 148 | Aniline C-4 | This carbon is attached to the electron-donating ether oxygen. |

| ~ 143 | Thiazole C-4 | Aromatic carbon in the thiazole ring. |

| ~ 140 | Aniline C-1 | This carbon is attached to the electron-donating amino group. |

| ~ 125 | Aniline C-3 | This carbon is attached to the electron-withdrawing chlorine atom. |

| ~ 120 | Thiazole C-5 | Aromatic carbon in the thiazole ring. |

| ~ 118 | Aniline C-2 | Aromatic carbon ortho to the chloro group. |

| ~ 116 | Aniline C-6 | Aromatic carbon ortho to the amino group. |

| ~ 115 | Aniline C-5 | Aromatic carbon ortho to the ether linkage. |

| ~ 68 | -O-CH₂- | The methylene carbon is attached to an oxygen atom, resulting in a downfield shift. |

Expert Insight: The chemical shifts in the aromatic region (110-150 ppm) are influenced by the electronic effects of the substituents.[4][5] The carbon bearing the chlorine atom will be deshielded, while the carbons ortho and para to the amino and ether groups will be shielded.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and gaining structural insights.[2]

Experimental Protocol for MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For electrospray ionization (ESI), the addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

Instrumentation and Parameters:

-

Mass Spectrometer: Electrospray ionization (ESI) or Electron Ionization (EI), often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

-

Ionization Mode: Positive ion mode is expected to be most effective for this compound due to the presence of the basic amine and thiazole nitrogen atoms.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6]

| m/z (Mass-to-Charge Ratio) | Assignment | Interpretation |

| 240/242 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 241/243 | [M+H]⁺ | Protonated molecular ion in ESI-MS. |

| 127 | [C₇H₇ClN]⁺ | Fragment resulting from the cleavage of the ether bond. |

| 114 | [C₄H₄N₂S]⁺ | Fragment corresponding to the thiazol-2-ylmethyl cation. |

Fragmentation Logic: Under ionization, the molecule can undergo fragmentation at the weakest bonds. The ether linkage is a likely point of cleavage. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for anilines.[7][8]

Diagram of Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

The IR spectrum will display characteristic absorption bands for the N-H bonds of the amine, the C-O bond of the ether, the C-Cl bond, and the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H stretch | Aromatic Rings |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C stretch | Aromatic Rings |

| 1250-1200 | Aryl-O stretch | Aryl Ether |

| 1100-1000 | C-N stretch | Aromatic Amine |

| 800-700 | C-Cl stretch | Aryl Halide |

Self-Validating Interpretation: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine.[10] The strong absorption around 1250-1200 cm⁻¹ is characteristic of an aryl ether linkage.[11] The combination of these bands, along with the aromatic C-H and C=C stretching vibrations, provides a unique fingerprint for the molecule.

Conclusion: A Unified Spectroscopic Profile

This technical guide has detailed the predicted NMR, MS, and IR spectral data for this compound. By integrating the information from these complementary techniques, a comprehensive and unambiguous structural confirmation can be achieved. The provided protocols and interpretations offer a robust framework for researchers to characterize this important pharmaceutical intermediate, ensuring its quality and suitability for its intended applications in drug discovery and development.

References

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Stejskal, J., & Trchová, M. (2012). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Polymers, 4(3), 1344-1364.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Retrieved from [Link]

-

Chemsrc. (2025, August 25). This compound | CAS#:851545-79-4. Retrieved from [Link]

Sources

- 1. This compound | CAS#:851545-79-4 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

commercial availability of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

An In-depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. This molecule has emerged as a significant building block in the synthesis of complex, biologically active compounds, particularly in the realm of targeted therapeutics.

Introduction and Chemical Identity

This compound, identified by the CAS Number 851545-79-4 , is a substituted aniline derivative featuring a thiazole methoxy ether linkage.[1] This unique combination of a chloro-aniline core and a thiazole moiety makes it a versatile intermediate in organic synthesis. Its structure is particularly relevant for constructing molecules that require specific hydrogen bonding patterns and steric profiles to interact with biological targets. In modern drug discovery, scaffolds like this are invaluable for developing kinase inhibitors and targeted protein degraders, such as Proteolysis-targeting chimeras (PROTACs).[2] This guide provides an in-depth look at its commercial availability, a validated synthesis protocol, and its strategic application in pharmaceutical research.

Chemical and Physical Properties

A precise understanding of a compound's properties is critical for its effective use in research and development. The key identifiers and known physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 851545-79-4 | [1][2] |

| Molecular Formula | C₁₀H₉ClN₂OS | [1] |

| Molecular Weight | 240.71 g/mol | [1] |

| Appearance | White solid | [1] |

| Typical Purity | ≥97% | [2] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently published and should be determined empirically upon acquisition.

Commercial Availability and Procurement

This compound is not a bulk commodity chemical but is readily available from specialized suppliers catering to the research and development sector. It is typically sold in small quantities, from milligrams to several grams.

Key Procurement Considerations:

-

Intended Use: Suppliers strictly designate this chemical for professional research, manufacturing, or industrial use only. It is not intended for medical or direct consumer applications.[2]

-

Shipping Restrictions: Due to its classification as a laboratory chemical, vendors will typically only ship to registered research labs, universities, or commercial facilities, not to residential addresses.[2]

-

Lead Times: As a specialty chemical, it may not always be in stock, and lead times can vary. It is advisable to inquire about availability and delivery timelines when planning experiments.

Table of Representative Suppliers:

| Supplier | Purity Specification | Available Quantity | CAS Number |

| CP Lab Safety | min 97% | 500 mg | 851545-79-4[2] |

| ChemicalBook | (Lists 23 suppliers) | Varies | 851545-79-4[1] |

Synthesis and Quality Control

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house or require knowledge of potential impurities. A common and effective synthesis route involves the reduction of a nitro-aromatic precursor.[1]

Synthetic Workflow: Reduction of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole

The synthesis is typically achieved via the chemical reduction of the nitro group on the precursor molecule, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole, to an amine. A widely cited method uses zinc powder as the reducing agent in the presence of a hydrogen source.[1]

Sources

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS No. 851545-79-4). Due to the limited specific toxicological data for this compound, this guide synthesizes information from its structural motifs—a chlorinated aniline and a thiazole derivative—to establish a robust safety framework. The principles outlined herein are grounded in established occupational safety standards and are designed to empower laboratory personnel to conduct a thorough risk assessment and implement appropriate safety controls.

Compound Identification and Hazard Analysis

Chemical Identity and Properties

This compound is a substituted aromatic amine. Its structure presents several functional groups that inform its potential reactivity and toxicological profile: a chlorinated aromatic ring, a primary amine group, and a thiazole methoxy ether.

| Property | Value | Source |

| CAS Number | 851545-79-4 | [1] |

| Molecular Formula | C₁₀H₉ClN₂OS | N/A |

| Molecular Weight | 240.71 g/mol | N/A |

| Appearance | White to pale yellow solid | [2] |

| Known Uses | Intermediate in medicinal and synthetic chemistry | [2][3] |

Inferred Toxicological Profile and Hazard Identification

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach based on its structural components is mandatory.

-

Aniline Moiety: Primary aromatic amines are a class of compounds known for their potential toxicity.[4][5] Aniline itself is readily absorbed through the skin and can cause methemoglobinemia, a condition that impairs oxygen delivery in the blood.[6][7] Effects can be systemic and may be delayed for several hours after exposure.[7]

-

Chlorinated Aromatic Moiety: Chlorinated aromatic compounds can exhibit significant toxicity and environmental persistence.[8][9][10] The presence of a chlorine atom on the benzene ring may influence the compound's metabolic pathways and potential for bioaccumulation.

-

Thiazole Moiety: While the thiazole ring is a common feature in many pharmaceuticals, the overall toxicological profile is determined by the complete structure.

Based on these structural alerts, the compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin. It is likely to be an irritant to the eyes, skin, and respiratory system.[2]

Assumed GHS Hazard Classification (Precautionary):

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity

Risk Assessment and Control Hierarchy

A proactive risk assessment is the cornerstone of safely handling this compound. The hierarchy of controls must be applied, prioritizing engineering controls and administrative procedures over reliance on Personal Protective Equipment (PPE).

Caption: Risk assessment workflow prior to handling the compound.

Engineering and Administrative Controls

Strict adherence to engineering and administrative controls is the primary method for minimizing exposure.

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][11] The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the proper functioning of fume hoods.[12]

-

Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted. All equipment used in this area, such as balances, spatulas, and glassware, should be dedicated or thoroughly decontaminated after use.

-

Chemical Hygiene Plan (CHP): The use of this chemical must be incorporated into the laboratory's written Chemical Hygiene Plan (CHP), as required by OSHA.[12][13] This plan should outline specific Standard Operating Procedures (SOPs), emergency procedures, and training requirements.[14]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[8] The selection must be based on the anticipated hazards.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against skin contact. Aromatic amines can be absorbed through the skin.[6] Check manufacturer's data for breakthrough times. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes.[15] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned | Prevents contamination of personal clothing. |

| Respiratory | Not required if handled exclusively within a certified fume hood. | A fume hood provides adequate respiratory protection from powders and vapors.[8] |

Safe Handling and Storage Protocols

Step-by-Step Weighing Protocol (Solid Compound)

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height.

-

Decontamination: Wipe down the surface of the analytical balance and the work area inside the fume hood.

-

Tare: Place a weigh boat on the balance and tare the weight.

-

Dispensing: Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust, such as shaking the spatula or dropping powder from a height.

-

Cleaning: Once the desired weight is achieved, securely cap the source container. Gently tap the spatula on the weigh boat to dislodge any remaining powder.

-

Post-Weighing: Decontaminate the spatula and the work surface. Dispose of any contaminated wipes in the designated hazardous waste container.

Storage Requirements

-

Store the compound in a tightly sealed, properly labeled container.[8]

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[16]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Caption: Flowchart for emergency response to spills or exposure.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8]

-

Collect waste in designated, sealed, and properly labeled hazardous waste containers.[19]

-

Dispose of the waste in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain or in regular trash.

References

- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.

- RSC Publishing. Disposal Methods for Chlorinated Aromatic Waste.

- ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- ACS Publications. Toxicity of Primary Aromatic Amines.

- University of New Mexico. Chemical Safety Guidelines.

- Fisher Scientific. Safety Data Sheet for 3-Chloro-2-methyl aniline.

- National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.

- PF Online. What Regulations Apply to Chlorinated Solvent Use?

- CDC/ATSDR. Medical Management Guidelines for Aniline.

- DTIC. The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.

- Fisher Scientific. Safety Data Sheet for 3-(1H-1,2,4-Triazol-1-yl)aniline.

- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.

- NIOSH | CDC. amines, aromatic 2002.

- Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

- Chemical Society Reviews (RSC Publishing). Disposal methods for chlorinated aromatic waste.

- Guidechem. 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.

- Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References.

- Carl ROTH. Safety Data Sheet: 3-Chloroaniline.

- Chemsrc. This compound | CAS#:851545-79-4.

- PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.

- PubChem. 3-Chloro-4-methylaniline.

- ChemScene. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

- TCI Chemicals. 3-Chloro-4-(2-pyridylmethoxy)aniline.

- BLDpharm. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.

- Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline.

Sources

- 1. This compound | CAS#:851545-79-4 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 524955-09-7|3-Chloro-4-(pyridin-2-ylmethoxy)aniline|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. nationalacademies.org [nationalacademies.org]

- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 15. carlroth.com [carlroth.com]

- 16. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]

The Ascendancy of Thiazole-Containing Aniline Derivatives: A Technical Guide for Drug Discovery

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiazole-containing aniline derivatives, a class of compounds that has garnered significant attention for its remarkable therapeutic potential. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous clinically approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Similarly, the aniline scaffold serves as a versatile building block in a vast array of pharmaceuticals. The fusion of these two privileged structures has unlocked a new dimension of chemical space, yielding derivatives with potent and selective biological activities. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds.

I. Synthetic Strategies: Forging the Thiazole-Aniline Core